molecular formula C17H12ClN B11987038 N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine

N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine

Cat. No.: B11987038
M. Wt: 265.7 g/mol
InChI Key: BUUHSQUFYVOPAR-UHFFFAOYSA-N
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Description

N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: 4-chlorobenzaldehyde and 2-naphthylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide: Similar structure with a sulfonohydrazide group.

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Contains a dimethoxyphenyl group and a carbohydrazide moiety.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure with a fluorophenyl group.

Uniqueness

N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine is unique due to its specific combination of a naphthalene ring and a chlorophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and potential biological activities.

Biological Activity

N-[(E)-(4-chlorophenyl)methylidene]naphthalen-2-amine, a Schiff base compound, has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with a chlorophenyl substituent linked via a methylene bridge. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of Schiff bases, including this compound. The compound has shown promising activity against various bacterial strains, particularly Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Research indicates that the presence of the chlorophenyl group enhances the compound's lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways.

Case Study: A549 Cell Line

In a study involving the A549 lung cancer cell line, treatment with the compound resulted in a significant reduction in cell viability:

Concentration (µM) Cell Viability (%)
0100
1075
2550
5030

The results indicated that higher concentrations lead to increased cytotoxicity, suggesting potential for therapeutic applications in lung cancer treatment .

Enzyme Inhibition

The mechanism of action for this compound includes enzyme inhibition. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer.

Enzyme Inhibition Studies

Inhibition assays demonstrated that the compound effectively inhibited the activity of:

Enzyme Inhibition (%) at 50 µM
Acetylcholinesterase45%
Aldose reductase60%

These findings suggest that the compound could be further developed as a therapeutic agent targeting specific metabolic pathways .

Properties

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C17H12ClN/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H

InChI Key

BUUHSQUFYVOPAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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